

1,3-Difluoroacetone: A Versatile Fluorinated Building Block for Synthesis

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Compound of Interest

Compound Name: 1,3-Difluoroacetone

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Abstract

1,3-Difluoroacetone (DFA) is a valuable and versatile chemical building block, prized for its ability to introduce fluorine atoms into organic molecules. The presence of fluorine can significantly alter the biological and chemical properties of compounds, making DFA a key reagent in the development of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides an in-depth overview of the chemical and physical properties of **1,3-difluoroacetone**, along with detailed experimental protocols for its application in various synthetic transformations, including the synthesis of fluorinated heterocycles.

Chemical and Physical Properties

1,3-Difluoroacetone is a flammable and toxic liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	453-14-5	[2]
Molecular Formula	C ₃ H ₄ F ₂ O	[2]
Molecular Weight	94.06 g/mol	[2]
Boiling Point	101-102 °C	
Density	1.307 g/mL at 25 °C	[2]
Flash Point	51 °C	[2]
Refractive Index	n _{20/D} 1.371	[2]

Synthetic Applications and Experimental Protocols

1,3-Difluoroacetone serves as a versatile precursor in a variety of chemical reactions, most notably in the synthesis of fluorinated heterocyclic compounds.

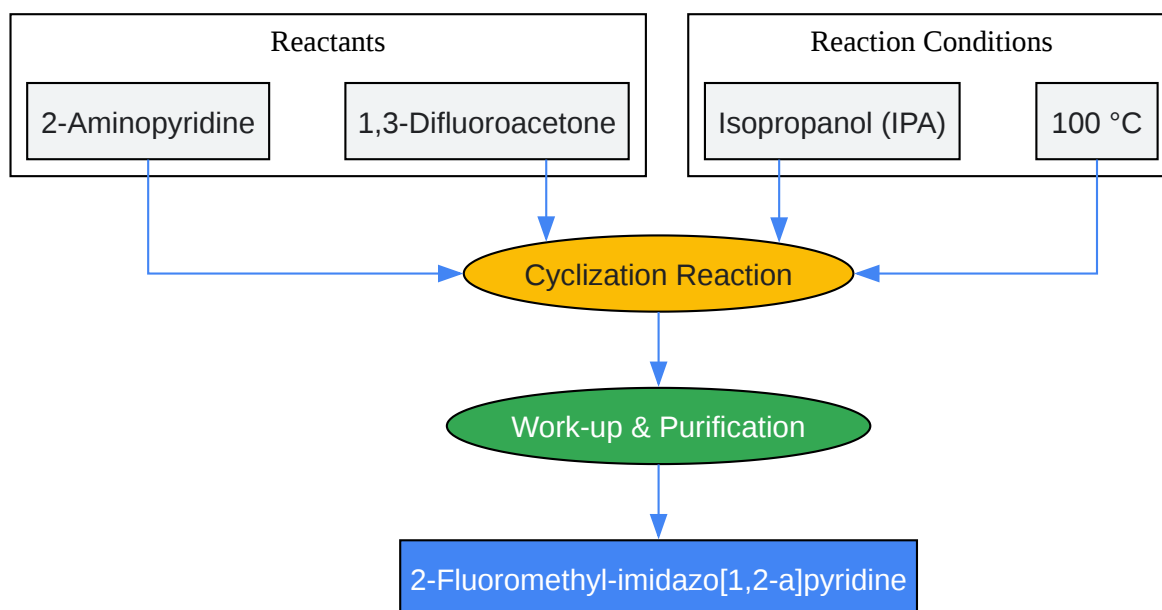
Synthesis of Mono-Fluoromethyl Heteroaromatic Bicycles

A novel and operationally simple procedure has been developed for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using **1,3-difluoroacetone**. This method has been successfully applied to a range of substrates, including 2-aminopyridines, 2-aminopyrimidines, 2-aminopyrazines, and 3-aminopyridazines, affording the corresponding fused heterocyclic systems with yields up to 96%.^{[1][3]}

General Experimental Protocol for the Synthesis of 2-Fluoromethyl-imidazo[1,2-a]pyridines:

A solution of the corresponding 2-aminopyridine (1.0 eq.) and **1,3-difluoroacetone** (5.0 eq.) in isopropanol (IPA) is heated at 100 °C. The reaction progress is monitored by LCMS. Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The resulting residue is then purified by column chromatography to afford the desired 2-fluoromethyl-imidazo[1,2-a]pyridine.^[3]

Reaction Workflow:

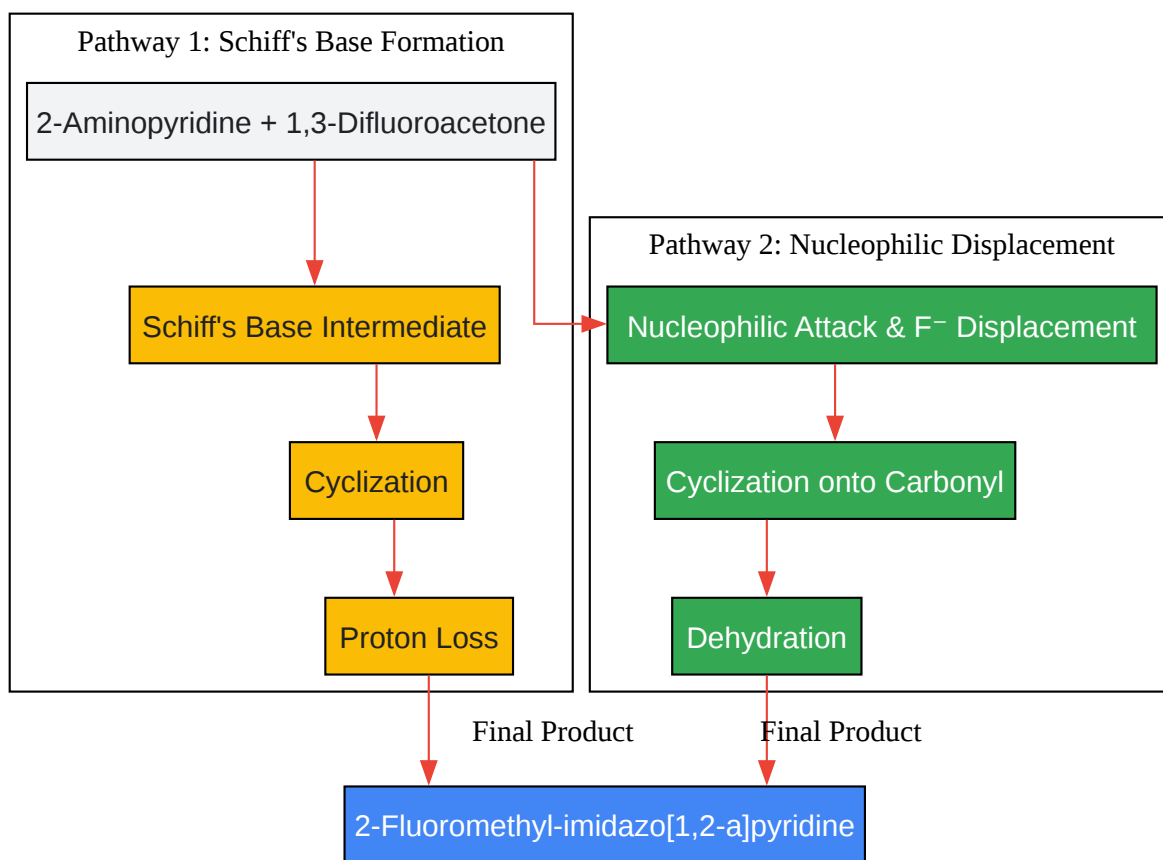


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Caption: General workflow for the synthesis of 2-fluoromethyl-imidazo[1,2-a]pyridines.

Proposed Reaction Mechanism:

The reaction is proposed to proceed through one of two possible pathways. The first involves the initial formation of a Schiff's base intermediate, followed by intramolecular cyclization and subsequent proton loss to yield the final product. An alternative pathway suggests an initial nucleophilic attack of the amino group to displace a fluorine atom, followed by cyclization onto the carbonyl group.^{[1][3]}



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Caption: Proposed mechanisms for the formation of 2-fluoromethyl-imidazo[1,2-a]pyridines.

Quantitative Data for Selected Synthesized Heterocycles:

Substrate	Product	Yield (%)
2-Aminopyrimidine	2-Fluoromethyl-imidazo[1,2-b]pyrimidine	65[1]
5-Chloropyrimidin-2-amine	6-Chloro-2-fluoromethyl-imidazo[1,2-b]pyrimidine	76[1]
2-Aminopyridine	2-Fluoromethyl-imidazo[1,2-a]pyridine	up to 96[3]

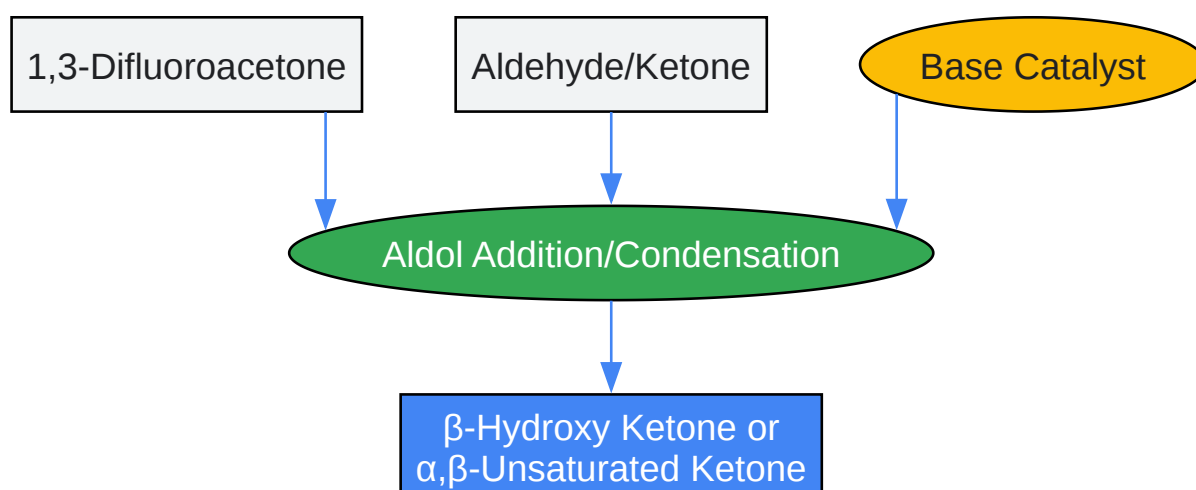
Spectroscopic Data for 2-Fluoromethyl-imidazo[1,2-a]pyridine:

- ^1H NMR, ^{13}C NMR, and ^{19}F NMR data would be presented here if available in the searched literature. The current search did not yield specific spectral data for this compound.

Aldol and Knoevenagel Condensations

While the aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions, specific experimental protocols and quantitative data for these reactions using **1,3-difluoroacetone** as the ketone component are not readily available in the reviewed literature. The high reactivity of the α -protons in **1,3-difluoroacetone**, due to the electron-withdrawing nature of the fluorine atoms, suggests its potential as a substrate in these reactions.

Generalized Aldol Condensation Workflow:



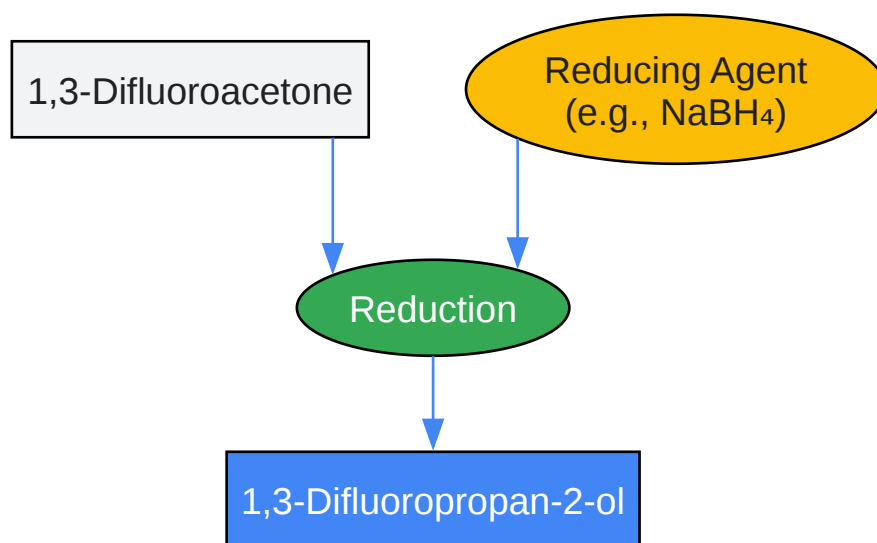
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Caption: Generalized workflow for a potential aldol condensation with **1,3-difluoroacetone**.

Reduction of the Carbonyl Group

The reduction of the carbonyl group in **1,3-difluoroacetone** would yield 1,3-difluoropropan-2-ol, a metabolic poison.[4] Standard reducing agents such as sodium borohydride are expected to be effective for this transformation.

Generalized Reduction Workflow:



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Caption: Generalized workflow for the reduction of **1,3-difluoroacetone**.

Conclusion

1,3-Difluoroacetone is a highly reactive and valuable building block for the synthesis of fluorinated organic molecules. Its utility in the construction of complex heterocyclic systems has been demonstrated, offering a straightforward method for the introduction of the fluoromethyl group. While specific protocols for other classical reactions such as aldol and Knoevenagel condensations are yet to be extensively documented, the inherent reactivity of **1,3-difluoroacetone** suggests significant potential for its broader application in synthetic chemistry.

Further research into these areas is warranted to fully exploit the synthetic utility of this versatile fluorinated reagent.

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